molecular formula C12H16ClN B14477249 2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-67-2

2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine

Cat. No.: B14477249
CAS No.: 66162-67-2
M. Wt: 209.71 g/mol
InChI Key: AYCAOTJKOPNLPV-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-chlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-1-ethylpyrrolidine
  • 2-[(3-Chlorophenyl)methyl]-1-propylpyrrolidine
  • 2-[(3-Chlorophenyl)methyl]-1-butylpyrrolidine

Uniqueness

2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

66162-67-2

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-1-methylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-14-7-3-6-12(14)9-10-4-2-5-11(13)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

AYCAOTJKOPNLPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CC(=CC=C2)Cl

Origin of Product

United States

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